molecular formula C15H12N4O2S B243723 N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea

Cat. No. B243723
M. Wt: 312.3 g/mol
InChI Key: YQWWDIBKMRMPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea, also known as OPN-375, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a selective antagonist of the TLR7 receptor, which is involved in the immune response to viral infections.

Mechanism of Action

N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea is a selective antagonist of the TLR7 receptor, which is involved in the immune response to viral infections. By blocking the TLR7 receptor, N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea inhibits the production of proinflammatory cytokines and chemokines, which are involved in the pathogenesis of viral infections and autoimmune diseases.
Biochemical and Physiological Effects:
N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been shown to have antiviral activity against influenza A virus, hepatitis B virus, and HIV-1. It has also been shown to inhibit the production of proinflammatory cytokines and chemokines, which are involved in the pathogenesis of viral infections and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in lab experiments is its specificity for the TLR7 receptor, which allows for more precise and targeted studies. However, one limitation is that the compound may not be effective against all strains of viruses or in all patients with autoimmune diseases.

Future Directions

There are several future directions for the study of N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea. One direction is the development of more potent and selective TLR7 antagonists. Another direction is the investigation of the compound's potential use in the treatment of other viral infections and autoimmune diseases. Additionally, the use of N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea in combination with other antiviral or immunomodulatory agents may be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea involves several steps. The first step is the preparation of 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline, which is achieved by the reaction of 2-aminopyridine with ethyl oxalyl chloride and subsequent cyclization with hydrazine hydrate. The second step involves the reaction of 3-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline with thiourea and acetic anhydride to yield N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea.

Scientific Research Applications

N-acetyl-N'-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)thiourea has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have antiviral activity against influenza A virus, hepatitis B virus, and HIV-1. It has also been studied for its potential use in the treatment of autoimmune diseases, such as lupus and psoriasis, due to its ability to modulate the immune response.

properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide

InChI

InChI=1S/C15H12N4O2S/c1-9(20)17-15(22)18-11-5-2-4-10(8-11)14-19-13-12(21-14)6-3-7-16-13/h2-8H,1H3,(H2,17,18,20,22)

InChI Key

YQWWDIBKMRMPII-UHFFFAOYSA-N

SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Canonical SMILES

CC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3

Origin of Product

United States

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